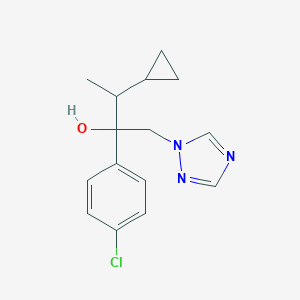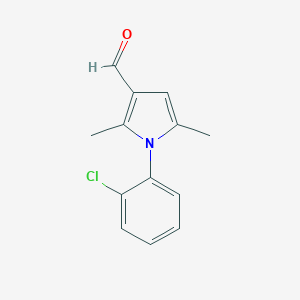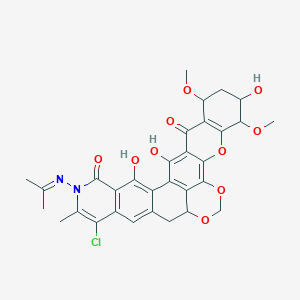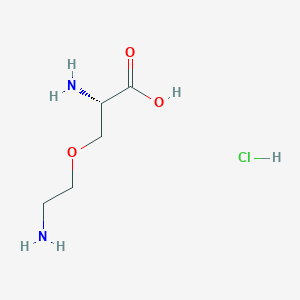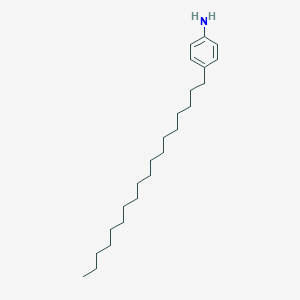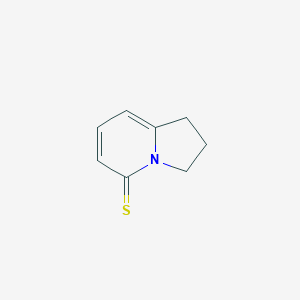
2,3-Dihydroindolizine-5(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroindolizine-5(1H)-thione is a heterocyclic compound that has gained significant interest in recent years due to its potential applications in various fields of research, including medicinal chemistry, material science, and catalysis. This compound has a unique structure that makes it an attractive target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroindolizine-5(1H)-thione in its various applications is not fully understood. However, it is believed that the compound interacts with specific targets in cells or enzymes, leading to the observed biological effects. For example, in cancer cells, 2,3-Dihydroindolizine-5(1H)-thione has been shown to induce apoptosis and inhibit cell proliferation by interacting with specific signaling pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,3-Dihydroindolizine-5(1H)-thione depend on the specific application and target. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In antiviral and antibacterial applications, it has been shown to inhibit viral and bacterial replication. In catalysis, it has been shown to promote various organic transformations. However, further studies are needed to fully understand the biochemical and physiological effects of 2,3-Dihydroindolizine-5(1H)-thione.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dihydroindolizine-5(1H)-thione in lab experiments include its unique structure, high yields of synthesis, and potential applications in various fields of research. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2,3-Dihydroindolizine-5(1H)-thione. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as a catalyst for various organic transformations. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, the synthesis of novel derivatives of 2,3-Dihydroindolizine-5(1H)-thione with different substituents could lead to the discovery of new compounds with unique properties and potential applications.
Méthodes De Synthèse
The synthesis of 2,3-Dihydroindolizine-5(1H)-thione can be achieved through various methods, including cyclization of N-methyl-N-phenylthiourea with 2-bromoacetaldehyde, reaction of 1,3-diketones with thiourea, and condensation of 2-aminobenzothiazole with α,β-unsaturated ketones. However, the most efficient method involves the reaction of α,β-unsaturated ketones with thiourea in the presence of a base. This method produces high yields of the compound and allows for the synthesis of various derivatives of 2,3-Dihydroindolizine-5(1H)-thione with different substituents.
Applications De Recherche Scientifique
2,3-Dihydroindolizine-5(1H)-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions and as a catalyst for various organic transformations. The unique structural features of 2,3-Dihydroindolizine-5(1H)-thione make it an attractive target for further research in these areas.
Propriétés
Numéro CAS |
113885-14-6 |
|---|---|
Nom du produit |
2,3-Dihydroindolizine-5(1H)-thione |
Formule moléculaire |
C8H9NS |
Poids moléculaire |
151.23 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C8H9NS/c10-8-5-1-3-7-4-2-6-9(7)8/h1,3,5H,2,4,6H2 |
Clé InChI |
LFOVHGLKDGUSEF-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC(=S)N2C1 |
SMILES canonique |
C1CC2=CC=CC(=S)N2C1 |
Synonymes |
5(1H)-Indolizinethione, 2,3-dihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)
